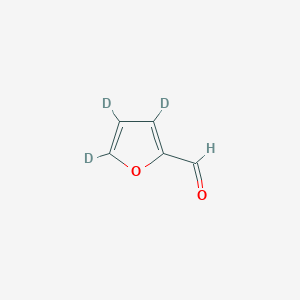

Furfural-3,4,5-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5-trideuteriofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBBIBNJHNGZAN-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Deuterium Labeling in Chemical and Biochemical Investigations

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with one of its isotopes. synmr.in Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is a common choice for these studies. chem-station.com The key principle behind deuterium labeling lies in the fact that while the substitution of hydrogen with deuterium has a minimal effect on the molecule's basic chemical structure and function, it introduces a detectable change in mass. chem-station.comyoutube.com This mass difference allows researchers to track the movement and transformation of molecules with high precision using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. youtube.comthalesnano.com

A significant application of deuterium labeling is in the study of reaction mechanisms. thalesnano.com The difference in mass between hydrogen and deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the breaking of a carbon-deuterium (C-D) bond proceed at a different rate than those involving a carbon-hydrogen (C-H) bond. chem-station.comsymeres.com By measuring these rate changes, chemists can gain valuable insights into the steps of a chemical reaction.

Furthermore, deuterium-labeled compounds are indispensable tools in metabolic research and drug development. symeres.comclearsynth.com By introducing deuterated compounds into biological systems, scientists can trace metabolic pathways, determine the bioavailability of drugs, and understand how drugs are absorbed, distributed, metabolized, and excreted. symeres.comclearsynth.com This information is crucial for optimizing the properties of potential drug candidates. clearsynth.com In some cases, the introduction of deuterium can even enhance the metabolic stability of a drug, leading to improved efficacy. symeres.comclearsynth.com

Overview of Furfural As a Bio Derived Platform Molecule in Chemical Transformations

Furfural (B47365) is a versatile organic compound that has garnered significant attention as a renewable, bio-derived platform molecule. scispace.comrsc.orgacs.org It is primarily produced from the acid-catalyzed dehydration of pentose (B10789219) sugars, such as xylose, which are abundant in lignocellulosic biomass like corncobs, oat hulls, and sugarcane bagasse. mdpi.comresearchgate.nettaylorandfrancis.com This makes furfural a key player in the transition from a fossil fuel-based economy to a more sustainable, bio-based one. rsc.orgbohrium.com The U.S. Department of Energy has even recognized furfural as one of the top value-added chemicals that can be produced from biomass. acs.orgmdpi.com

The chemical structure of furfural, which includes a furan (B31954) ring and an aldehyde group, gives it a high degree of reactivity and allows it to be converted into a wide array of other valuable chemicals and biofuels. csic.es Through processes like hydrogenation, oxidation, and condensation, furfural can be transformed into products such as:

Furfuryl alcohol: Used in the production of resins, adhesives, and coatings. atamanchemicals.comsci-hub.se

Tetrahydrofuran (THF): An important industrial solvent. scispace.comcsic.es

Methylfuran and Methyltetrahydrofuran: Used as gasoline additives. scispace.com

Furoic acid: A precursor in the synthesis of pharmaceuticals and agrochemicals. scispace.comresearchgate.net

Liquid alkanes: Used as transportation fuels. scispace.comsci-hub.se

The diverse applications of furfural and its derivatives span numerous industries, including plastics, pharmaceuticals, agrochemicals, and energy. scispace.comsci-hub.seresearchgate.net It is used as a selective solvent in petroleum refining, a decolorizing agent, and in the production of fungicides and nematicides. scispace.comatamanchemicals.commitconindia.com

Rationale for Focused Research on Furfural 3,4,5 D3 As a Unique Isotopic Probe

Deuteration Strategies and Reaction Mechanisms for Ring-Position Specific Labeling

The primary methods for producing this compound involve the specific replacement of hydrogen atoms with deuterium on the furan ring. This is typically achieved through catalytic deuteration or deuterium exchange reactions.

Catalytic Deuteration Approaches and Optimization for Selectivity

Catalytic deuteration is a principal method for synthesizing this compound. This process involves the direct reaction of furfural with deuterium gas (D₂) in the presence of a metal catalyst.

Catalysts and Reaction Environment: Palladium (Pd) and platinum (Pt) catalysts, often supported on carbon (e.g., Pd/C, Pt/C), are commonly used to facilitate the hydrogen-deuterium exchange on the furan ring. resolvemass.ca The reaction is typically conducted in a solvent that can dissolve both the furfural and the deuterium gas, such as ethanol (B145695) or methanol (B129727). The choice of catalyst is crucial; platinum catalysts have shown a higher tendency for deuteration of aromatic positions compared to palladium catalysts, which may preferentially deuterate aliphatic positions. researchgate.net

Reaction Mechanism and Optimization: The metal catalyst activates the deuterium gas, allowing for the substitution of hydrogen atoms at the 3, 4, and 5 positions of the furan ring. The reaction conditions are optimized to achieve high selectivity for these specific positions while preserving the aldehyde functional group. Key parameters that are optimized include temperature, pressure, catalyst loading, and reaction time. Elevated temperatures (ranging from 150-240 °C) and high pressures of D₂ gas (30-40 bar) are generally employed to promote efficient deuterium incorporation. Continuous flow reactors can offer improved selectivity and conversion efficiency over batch processes due to better heat management and reduced catalyst contact time.

Table 1: Optimized Parameters for Catalytic Deuteration of Furfural

| Parameter | Typical Range | Notes |

|---|---|---|

| Furfural Concentration | 5-20% (w/v) | Higher concentrations can limit conversion efficiency. |

| Catalyst | Pd/C or Pt/C | Platinum shows higher selectivity for aromatic rings. researchgate.net |

| Catalyst Loading | 1-5% Pd on carbon | Balanced for activity and cost-effectiveness. |

| Deuterium Source | Deuterium gas (D₂) | High pressure promotes incorporation. |

| Temperature | 150-240 °C (423-513 K) | Ensures activation without causing degradation. |

| Pressure | 3-4 MPa (30-40 bar) | Facilitates deuterium incorporation. |

| Solvent | Ethanol, Methanol | Solubilizes reactants and stabilizes the catalyst. |

| Reaction Time | Several hours (batch) | Longer times increase deuteration but risk side reactions. |

Deuterium Exchange Methods and Reagent Considerations

Deuterium exchange reactions provide an alternative route to this compound, often utilizing a deuterated solvent like deuterium oxide (D₂O) as the deuterium source. researchgate.net

Reagents and Catalysts: These methods can be catalyzed by acids or metals. For instance, H/D exchange can be facilitated by catalysts such as platinum on carbon (Pt/C) in the presence of D₂O. researchgate.net Recent developments have explored novel catalysts, like atomically dispersed Fe–P pair-site catalysts, which have shown high efficiency and regioselectivity in the deuteration of arenes and heteroarenes using D₂O. acs.org These catalysts work by activating the D₂O to form adsorbed deuterium species that can then react with the substrate. acs.org

Reaction Mechanisms: The mechanism of exchange often involves the catalyst facilitating the temporary opening or activation of the furan ring, allowing for the exchange of hydrogen atoms with deuterium from the surrounding medium. researchgate.net For example, in the presence of D₂O, a catalyst can promote the reversible addition of D₂O across a double bond in the furan ring, leading to H/D exchange. researchgate.net The choice of deuterated reagent is critical; for example, using deuterated acids can also drive the substitution of hydrogen atoms on the furan ring.

Control of Isotopic Purity and Regioselectivity in Synthesis

Achieving high isotopic purity (typically ≥98%) and precise regioselectivity is paramount in the synthesis of this compound. nih.gov

Isotopic Purity: The final isotopic enrichment is influenced by the purity of the deuterated reagents (D₂ gas or D₂O) and the efficiency of the exchange reaction. mdpi.comnih.gov To maximize isotopic purity, multiple reaction cycles or continuous flow systems with a constant supply of the deuterated source can be employed. nih.gov The presence of protic impurities (like H₂O) can significantly reduce the isotopic enrichment of the final product. nih.gov

Regioselectivity: Control over which positions are deuterated is dictated by the catalyst and reaction conditions. As mentioned, platinum catalysts tend to favor aromatic C-H bonds, making them suitable for targeting the furan ring. researchgate.net The inherent reactivity of the C-H bonds in the furfural molecule also plays a role; the hydrogens at positions 3, 4, and 5 are more susceptible to exchange under certain catalytic conditions than the aldehyde proton. The reaction must be carefully controlled to prevent over-deuteration or deuteration at undesired positions. Verification of isotopic purity and regioselectivity is typically performed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Advanced Purification Techniques for High-Purity this compound

Post-synthesis, the crude product contains a mixture of the desired this compound, unreacted starting materials, partially deuterated isotopologues, and other byproducts. Advanced purification techniques are essential to isolate the target compound with high purity.

Chromatographic Separations for Isotopic Enrichment

Chromatography is a powerful technique for separating compounds with very similar physical and chemical properties, such as isotopologues.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a critical tool for achieving high isotopic purity. By selecting appropriate stationary and mobile phases, it is possible to separate this compound from its less-deuterated counterparts. mdpi.comgoogle.com For instance, reversed-phase columns can be used with a mobile phase of water and an organic solvent like methanol or acetonitrile (B52724) to separate furfural derivatives. mdpi.comqascf.com The separation relies on the subtle differences in polarity and interaction with the stationary phase between the deuterated and non-deuterated molecules.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is used for both the analysis and, in some preparative forms, the purification of volatile compounds like furfural. qascf.comresearchgate.net The difference in retention times between isotopologues, though small, can be exploited for separation on high-resolution capillary columns. researchgate.net

Table 2: Chromatographic Methods for Furfural Purification

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Principle of Separation |

|---|---|---|---|

| Preparative HPLC | C18 silica (B1680970) gel qascf.com | Water/Methanol or Acetonitrile gradient mdpi.comqascf.com | Differences in polarity and hydrophobic interactions. mdpi.com |

| Gas Chromatography | Capillary column (e.g., DB-5ms) | Helium csic.es | Differences in volatility and interaction with the stationary phase. researchgate.net |

| Simulated Moving Bed (SMB) Chromatography | Ion-exchange resin (e.g., Amberlite) google.com | Acetic acid google.com | Continuous separation based on differential adsorption. google.com |

Distillation and Other Physical Separation Methods

Distillation is a fundamental technique for purifying volatile liquids based on differences in boiling points.

Fractional Distillation: Due to the slight difference in boiling points between deuterated and non-deuterated compounds, fractional distillation can be used for isotopic enrichment. libretexts.org The boiling point of D₂O (101.4 °C) is slightly higher than that of H₂O (100.0 °C), and similar small differences exist for organic molecules. libretexts.org To achieve high purity, distillation must be carried out in highly efficient columns with a large number of theoretical plates. wikipedia.org

Vacuum Distillation: Furfural is susceptible to thermal degradation and polymerization at its atmospheric boiling point. google.com Therefore, vacuum distillation is often employed to lower the boiling point and purify the product while minimizing thermal decomposition. This method is effective in separating furfural from less volatile impurities and can yield purities exceeding 99%.

Solvent Extraction: Liquid-liquid extraction can be used as an initial purification step to separate furfural from the aqueous reaction mixture or from water-soluble byproducts. biosprint-project.euresearchgate.net Solvents like butyl chloride or toluene (B28343) can be effective for this purpose. researchgate.net This is often followed by distillation for final purification. biosprint-project.eu

Development of Scalable and Efficient Synthetic Pathways for Research Applications

The availability of isotopically labeled compounds is crucial for a wide range of research applications, from metabolic pathway tracing to mechanistic studies of chemical reactions. mdpi.comresearchgate.net For this compound, the development of scalable and efficient synthetic pathways is paramount to ensure a consistent and cost-effective supply for the scientific community. Research efforts have focused on optimizing existing methods and exploring novel routes to enhance yield, isotopic purity, and process efficiency, moving from laboratory-scale batches to more robust, continuous production models.

Catalytic Deuteration of Furfural

The principal and most direct method for synthesizing this compound is the catalytic deuteration of furfural. This process involves the heterogeneous catalytic exchange of hydrogen atoms at positions 3, 4, and 5 of the furan ring with deuterium.

Catalysts and Reaction Conditions: The reaction is typically facilitated by noble metal catalysts, with palladium (Pd) and platinum (Pt) supported on activated carbon (C) being the most common choices. These catalysts are effective in activating both the C-H bonds of the furan ring and the deuterium gas (D₂). The reaction is generally performed in a solvent capable of dissolving both furfural and deuterium gas, such as methanol or ethanol.

Catalyst preparation is a critical step in ensuring high activity and selectivity. A common method is wet impregnation, where a carbon support is treated with a solution of a metal salt, such as palladium chloride (PdCl₂). The metal ions are then reduced to their metallic state using a reducing agent like formaldehyde, resulting in finely dispersed metal nanoparticles on the carbon support.

The efficiency of the deuteration reaction is highly dependent on parameters such as temperature, pressure, and reaction time. Optimization of these conditions is necessary to achieve high isotopic enrichment while minimizing side reactions, such as the reduction of the aldehyde group. Studies show that high selectivity for the 3,4,5-positions can be achieved, preserving the crucial aldehyde functional group.

Table 1: Typical Parameters for Catalytic Deuteration of Furfural

| Parameter | Description | Typical Values/Reagents | Source(s) |

|---|---|---|---|

| Substrate | The starting material for the deuteration reaction. | Furfural | |

| Deuterium Source | The source of the deuterium isotope. | Deuterium gas (D₂) | |

| Catalyst | Facilitates the H-D exchange reaction. | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C) | |

| Solvent | Dissolves reactants and facilitates the reaction. | Ethanol, Methanol | |

| Temperature | Influences reaction rate and selectivity. | Optimized to maximize yield and purity. | |

| Pressure | Affects the concentration of D₂ in the solvent. | Optimized to maximize yield and purity. |

Advancements in Scalability: Continuous Flow Processes

While batch processing is suitable for small-scale laboratory synthesis, it presents challenges for scalability, including issues with heat management, process control, and catalyst deactivation. To address these limitations, continuous flow systems have been developed for the production of this compound.

In a typical continuous flow setup, a solution of furfural and deuterium gas are continuously passed through a fixed-bed reactor containing the catalyst. This approach offers several advantages over batch processing:

Enhanced Process Control: Temperature, pressure, and flow rates can be precisely controlled, leading to more consistent product quality and isotopic purity.

Improved Efficiency: Continuous operation reduces downtime between batches and allows for more efficient use of the catalyst.

Better Heat Management: The high surface-area-to-volume ratio in flow reactors allows for superior heat dissipation, which is crucial for controlling exothermic reactions and preventing side-product formation.

Increased Safety: The smaller reaction volumes at any given time reduce the risks associated with handling pressurized gases and flammable solvents. beilstein-journals.org

Post-synthesis purification is critical to achieving the high isotopic purity (often ≥98%) required for most research applications. The primary method for purifying this compound is vacuum distillation. This technique is preferred as it allows for the separation of the product from the solvent and any non-volatile impurities at a lower temperature, thus preventing thermal degradation and oligomerization of the furfural derivative. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for further purification. The final isotopic enrichment and chemical purity are verified using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Process | Continuous Flow Process | Source(s) |

|---|---|---|---|

| Scalability | Limited, difficult to scale up consistently. | Highly scalable by extending operation time. | beilstein-journals.org |

| Process Control | Less precise control over temperature and mixing. | Precise control of temperature, pressure, flow rate. | |

| Efficiency | Lower throughput due to batch cycles. | Higher throughput, improved catalyst lifetime. | |

| Heat Transfer | Often inefficient, can lead to hotspots. | Excellent heat transfer, better safety. | |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and uniform product quality. |

Alternative Synthetic Routes

While catalytic deuteration is the most established scalable method, other synthetic strategies have been explored for producing deuterated furans. For instance, an adapted Vilsmeier-Haack reaction has been used for the synthesis of furan-2-carbaldehyde-d. This method involves the formylation of furan using a deuterated formylating agent, such as deuterated N,N-dimethylformamide (DMF-d₇), and can achieve quantitative yields on a gram scale. mdpi.comresearchgate.net While this specifically labels the aldehyde position, modifications of the starting materials or reaction conditions could potentially be explored for producing ring-deuterated isomers, although the scalability for producing this compound via this route for industrial applications has not been extensively demonstrated.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Isotopic Confirmation and Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and environment of atomic nuclei. For this compound, various NMR methods are essential for a comprehensive characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary and most direct method to confirm the successful deuteration at specific positions on the furan ring. In an unlabeled furfural molecule, the ¹H NMR spectrum displays distinct signals for each of the protons on the furan ring and the aldehyde proton. chemicalbook.com The successful synthesis of this compound is unequivocally confirmed by the absence of proton signals corresponding to the H-3, H-4, and H-5 positions in the ¹H NMR spectrum. The only remaining signals would be from the aldehyde proton (CHO) and any residual, non-deuterated starting material. The integration of these signals allows for the quantification of isotopic purity. For instance, a high degree of deuteration (e.g., >98%) is confirmed when the signals for the ring protons at positions 3, 4, and 5 are negligible compared to the aldehyde proton signal.

Interactive Data Table: Comparison of ¹H NMR Chemical Shifts for Furfural and this compound

| Proton Position | Furfural (Unlabeled) Chemical Shift (ppm) * | This compound Expected Chemical Shift (ppm) |

| Aldehyde (H-1) | ~9.66 | ~9.66 |

| H-3 | ~7.30 | Absent |

| H-4 | ~6.63 | Absent |

| H-5 | ~7.73 | Absent |

Typical values in CDCl₃, may vary slightly based on solvent and concentration. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides further evidence of deuteration and offers insights into the electronic environment of the carbon atoms. In a proton-decoupled ¹³C NMR spectrum of this compound, the signals for C-3, C-4, and C-5 will exhibit characteristic changes due to the attached deuterium atoms. mdpi.com

Isotope Shift: The resonance frequencies of the deuterated carbons (C-3, C-4, and C-5) will be shifted slightly upfield compared to their non-deuterated counterparts. This "isotope shift" is a direct consequence of the heavier deuterium isotope. mdpi.comresearchgate.net

C-D Coupling: Due to the spin (I=1) of the deuterium nucleus, the signals for the directly attached carbons (C-3, C-4, and C-5) will appear as multiplets (typically triplets) in a proton-coupled or deuterium-coupled ¹³C NMR spectrum. The one-bond carbon-deuterium coupling constants (¹JC-D) are a valuable parameter for structural confirmation. mdpi.com For other carbons, smaller two-bond (²JC-D) or three-bond (³JC-D) couplings may be observed. mdpi.com

The analysis of these coupling patterns and isotope shifts provides unambiguous confirmation of the location and extent of deuterium incorporation. mdpi.com

Interactive Data Table: Expected ¹³C NMR Data for this compound

| Carbon Position | Furfural (Unlabeled) Chemical Shift (ppm) * | This compound Expected Appearance | Typical ¹JC-D (Hz) |

| C-1 (Aldehyde) | ~177.8 | Singlet | N/A |

| C-2 | ~152.9 | Singlet (may show small ²JC-D) | N/A |

| C-3 | ~121.8 | Triplet (due to C-D coupling), Isotope Shift | ~27-30 |

| C-4 | ~112.6 | Triplet (due to C-D coupling), Isotope Shift | ~27-30 |

| C-5 | ~148.0 | Triplet (due to C-D coupling), Isotope Shift | ~27-30 |

Typical values in CDCl₃. chemicalbook.com

Deuterium (²H) NMR spectroscopy allows for the direct detection of the deuterium nuclei within the molecule. This technique is highly specific for the labeled sites and provides a clean spectrum with signals only from the deuterium atoms. The ²H NMR spectrum of this compound will show distinct resonances corresponding to the deuterium atoms at positions 3, 4, and 5 of the furan ring. nih.gov The chemical shifts in ²H NMR are nearly identical to the proton chemical shifts for the same positions. researchgate.net This method is particularly useful for:

Confirming the presence and location of deuterium. nih.gov

Assessing isotopic enrichment by comparing the integral of the deuterium signals to a known standard.

Detecting any isotopic scrambling that might have occurred during synthesis, which would be indicated by the appearance of deuterium signals at unexpected positions.

The use of isotopically labeled compounds like this compound is invaluable in studies of reaction mechanisms and kinetics. Real-time or in situ NMR monitoring allows researchers to follow the course of a reaction directly inside the NMR spectrometer. acs.orgrsc.orgrsc.org By using this compound as a starting material or an internal standard, it is possible to:

Track the consumption of the reactant and the formation of intermediates and products over time. acs.org

Elucidate reaction pathways by observing the transfer of deuterium atoms from the furfural ring to other molecules or different positions within the same molecule. researchgate.netresearchgate.net

Calculate reaction rates and determine kinetic isotope effects. The difference in reaction rates between a deuterated and a non-deuterated compound can provide crucial information about the rate-determining step of a reaction. asm.org

This approach has been successfully applied to understand the complex reaction networks involved in the oxidation and hydrogenation of furfural. acs.orgresearchgate.net

Deuterium (²H) NMR for Direct Observation of Labeled Positions

Mass Spectrometry (MS) for Isotopic Integrity and Tracing Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for verifying the isotopic composition of labeled compounds.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS is used to:

Confirm the molecular weight: The theoretical exact mass of this compound (C₅HD₃O₂) is 99.039959604 Da, which is significantly different from unlabeled furfural (C₅H₄O₂, exact mass 96.021129 g/mol ). nih.gov HRMS can verify this mass with high precision, confirming the incorporation of three deuterium atoms.

Validate Isotopic Distribution: HRMS can resolve the signals of molecules with different numbers of deuterium atoms. By analyzing the isotopic pattern of the molecular ion peak, the isotopic purity of the sample can be accurately determined. The mass spectrum will show a dominant peak for the D3 species, with much smaller peaks for D2, D1, and unlabeled species, allowing for a quantitative assessment of isotopic enrichment. mdpi.com

This validation is critical for applications where this compound is used as an internal standard for quantitative analysis, as it ensures the accuracy of the measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

The analysis of furanic compounds, including this compound, is frequently accomplished using chromatographic techniques coupled with mass spectrometry. Due to the high volatility of furfural and its derivatives, gas chromatography-mass spectrometry (GC-MS) is a predominant analytical method. restek.com Methodologies often involve headspace (HS) or solid-phase microextraction (SPME) for sample introduction, which are particularly effective for volatile organic compounds. restek.comresearchgate.net

For GC-MS analysis, a common approach utilizes a capillary column such as a HP-5MS or equivalent, which provides good separation of furan isomers. nih.gov A typical temperature program might start at a low temperature (e.g., 32-35°C) and ramp up to a higher temperature (e.g., 200-220°C) to elute the compounds. restek.comnih.gov Helium is typically used as the carrier gas. restek.comnih.gov The mass spectrometer is operated in electron ionization (EI) mode, often at 70 eV, which provides reproducible fragmentation patterns for identification. restek.com For enhanced selectivity and sensitivity, especially in complex matrices, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed. restek.comshimadzu.com

Liquid chromatography-mass spectrometry (LC-MS) is also used for the analysis of furfural and its derivatives, though it can be more challenging due to the compound's volatility and poor ionization by electrospray. chromforum.org Some studies report weak signals and early elution times for furfural using LC-MS. chromforum.org To overcome these issues, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed to improve chromatographic retention and ionization efficiency. chromforum.org For direct LC-MS analysis, a C18 reversed-phase column is often used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with an additive like formic acid to aid ionization. cdc.govnih.gov Tandem mass spectrometry (MS/MS) is crucial for sensitive and selective detection in LC-MS methods. cdc.govnih.gov

Table 1: Exemplary GC-MS and LC-MS Method Parameters for Furfural Analysis This table is a composite based on typical methods for furfural and related compounds; specific parameters for this compound may vary.

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Column | HP-5MS (or similar 5% phenyl polysiloxane) | C18 Reversed-Phase |

| Injector Temp. | 280°C nih.gov | N/A |

| Oven Program | Initial 32°C (4 min), ramp 20°C/min to 200°C (3 min hold) nih.gov | Isocratic or Gradient Elution |

| Carrier/Mobile Phase | Helium, ~1 mL/min nih.gov | Water/Methanol or Acetonitrile with 0.1% Formic Acid cdc.govnih.gov |

| Ionization Mode | Electron Ionization (EI), 70 eV restek.com | Electrospray Ionization (ESI), Positive Mode nih.gov |

| MS Detection | Full Scan, SIM, or MRM restek.comshimadzu.com | Multiple Reaction Monitoring (MRM) nih.gov |

Application of this compound as an Internal Standard in Quantitative Analytical Chemistry

This compound is widely utilized as an internal standard in quantitative analytical chemistry, particularly for the analysis of furfural and other volatile compounds in complex matrices like food and biological samples. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry because it closely mimics the chemical and physical properties of the analyte of interest. mdpi.com

The key advantage of using this compound is that it co-elutes with the unlabeled furfural during chromatography but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. restek.com This co-elution ensures that any variations or losses during sample preparation (e.g., extraction, concentration) and injection affect both the analyte and the internal standard equally. cdc.gov By measuring the ratio of the response of the analyte to the response of the known amount of the internal standard, a more accurate and precise quantification can be achieved, compensating for matrix effects and variations in instrument response. cdc.govmdpi.com

This isotope dilution mass spectrometry (IDMS) approach is critical for achieving high accuracy and reproducibility in methods for monitoring trace levels of furfural, which may be formed during food processing or used as a biomarker of exposure to certain industrial processes. restek.comcdc.gov The distinct mass shift of +3 Da for this compound (molecular weight ~99.1 g/mol ) compared to native furfural (molecular weight ~96.1 g/mol ) provides a clear separation in the mass spectrum, preventing interference. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Isotopic Tracing

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and sensitive quantification of this compound. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound, m/z 99) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. shimadzu.com

The fragmentation pattern provides valuable structural information. For unlabeled furfural (m/z 96), characteristic fragment ions include m/z 95 ([M-H]+), m/z 67 ([M-CHO]+), and m/z 39. By comparing the MS/MS spectrum of furfural with that of this compound, the location of the deuterium labels can be confirmed. Since the deuterium atoms are on the furan ring at positions 3, 4, and 5, fragments that retain the ring structure will show a corresponding mass shift. For example, the loss of the aldehyde group (-CHO) would be expected to produce a fragment ion at m/z 70 for this compound.

This technique is also fundamental to isotopic tracing studies, where stable isotopes are used to follow the metabolic or chemical transformation of a molecule. mdpi.com If this compound is used as a tracer in a biological or chemical system, MS/MS can be used to identify and quantify its metabolites or reaction products. By tracking the mass shift of the deuterium label in different product ions, the metabolic fate of the furan ring can be determined. mdpi.com The selection of specific precursor-to-product ion transitions in MRM mode provides exceptional selectivity and sensitivity, allowing for detection even in highly complex matrices. shimadzu.com

Table 2: Hypothetical MS/MS Transitions for Furfural and this compound This table illustrates expected fragmentation based on the structure; actual transitions should be experimentally determined.

| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) | Neutral Loss |

|---|---|---|---|

| Furfural | 96 | 95, 67, 39 | H, CHO |

| This compound | 99 | 98, 70, 41/42 | H/D, CHO |

Vibrational Spectroscopy (IR, Raman) for Conformational and Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure, bonding, and conformational isomers of this compound. mdpi.com Furfural exists as a mixture of two planar conformers, OO-cis and OO-trans, which differ by the orientation of the aldehyde group relative to the furan ring oxygen. mdpi.com These conformers have distinct vibrational frequencies that can be observed in IR and Raman spectra. mdpi.com

The substitution of hydrogen with deuterium at positions 3, 4, and 5 leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds. According to the principles of vibrational spectroscopy, the frequency of a C-D stretch is lower than that of a C-H stretch due to the heavier mass of deuterium. This isotopic shift is a powerful tool for assigning specific vibrational modes. mdpi.com

In the IR spectrum of furfural, characteristic bands include the C=O stretch and various C-H stretching and bending modes of the furan ring. aip.org For this compound, the C=O stretching frequency would be largely unaffected, but the ring C-H stretching and deformation vibrations would be replaced by C-D modes at lower wavenumbers. mdpi.com For instance, a study on a different deuterated furfural (deuterated at the aldehyde position) showed a shift of about 700 cm⁻¹ for the C-D stretch compared to the C-H stretch. mdpi.com Similar significant shifts are expected for the C-D modes in this compound, allowing for detailed analysis of the furan ring's vibrational dynamics.

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the symmetric vibrations of the molecule. researchgate.net Analysis of the Raman spectra of this compound would also reveal the down-shifted C-D vibrational modes, providing further confirmation of assignments made from IR data and a more complete picture of the molecule's conformational and vibrational landscape. mdpi.com

Mechanistic Investigations Utilizing Furfural 3,4,5 D3 As a Tracer

Elucidation of Reaction Pathways and Intermediate Formation in Catalytic Processes

The use of isotopically labeled molecules like Furfural-3,4,5-D3 is instrumental in unraveling the intricate steps of catalytic cycles. The deuterium (B1214612) atoms act as markers, allowing for the differentiation between various possible reaction routes.

Studies on Catalytic Hydrogenation and Hydrodeoxygenation Mechanisms

Catalytic hydrogenation and hydrodeoxygenation (HDO) of furfural (B47365) are crucial processes for producing valuable biofuels and chemicals. nih.govacs.org this compound has been employed to understand the precise mechanisms of these reactions.

In the hydrodeoxygenation of furfural to 2-methylfuran (B129897) (MF), studies have shown a two-step mechanism. scielo.br The initial step involves the hydrogenation of furfural to furfuryl alcohol (FA). scielo.br Subsequent hydrogenolysis of FA proceeds via ring activation, where hydrogen atoms are added to the furan (B31954) ring, facilitating the removal of the hydroxyl group. scielo.br The use of deuterated reactants has confirmed this pathway. For instance, the reaction of furfural with deuterium gas (D2) over a Ru/RuOx/C catalyst resulted in the formation of MF-d2 and MF-d3, indicating the incorporation of two and three deuterium atoms, respectively. scielo.br This observation supports a sequential hydrogenation-hydrogenolysis mechanism. scielo.br

Theoretical studies, often complemented by experimental data, have explored various potential pathways for furfural HDO on different catalyst surfaces. nih.govnih.gov Density functional theory (DFT) calculations on a CuNiCu(111) surface suggest that the formation of furfuryl alcohol involves the initial hydrogenation of the carbonyl carbon to form an alkoxyl intermediate, followed by the addition of a hydrogen atom to the oxygen. nih.govacs.org The second step is considered the rate-controlling step in furfuryl alcohol formation. nih.govacs.org

The choice of catalyst significantly influences the reaction pathway. For example, on a Pt(111) surface, preadsorbed hydrogen promotes the hydrogenation of furfural to furfuryl alcohol and its subsequent hydrogenolysis to methyl furan. acs.org In contrast, palladium catalysts can also facilitate ring-opening reactions. acs.org

| Catalyst | Key Intermediates | Major Products | Mechanistic Insights |

| Ru/RuOx/C | Furfuryl alcohol | 2-Methylfuran | Two-step mechanism: hydrogenation followed by hydrogenolysis via ring activation. scielo.br |

| CuNiCu(111) | Alkoxyl intermediate (F–CH2O) | Furfuryl alcohol, 2-Methylfuran | Stepwise hydrogenation of the carbonyl group. nih.govacs.org |

| Pt(111) | Furfuryl alcohol | Furfuryl alcohol, Methyl furan | Preadsorbed hydrogen promotes hydrogenation and suppresses decomposition. acs.org |

| Pd(111) | Furfuryl alcohol | Furan, Propene | Catalyzes a wider range of reactions including ring-opening. acs.org |

Insights into Oxidation and Reduction Reaction Mechanisms

The oxidation and reduction of furfural are equally important for producing a range of valuable chemicals. Isotopic labeling with this compound provides a means to understand the underlying mechanisms of these transformations.

In the electro-oxidation of furfural to furoic acid, mechanistic studies have proposed different pathways. nsf.govresearchgate.net One proposed mechanism for the oxidation of furfural by benzimidazolium dichromate involves the formation of a furfural-BIDC complex. maxapress.com The observation of a significant deuterium isotope effect (kH/kD = 6.23 at 298 K) when using deuterated furfural indicates that the cleavage of the α-C-H bond is the rate-determining step. maxapress.com

Electrochemical reduction of furfural can lead to furfuryl alcohol and 2-methyl furan. rsc.org The mechanism is thought to involve proton-coupled electron transfer (PCET) steps. rsc.org Microkinetic simulations suggest that the second PCET step is rate-determining for both products on a copper electrode under acidic conditions. rsc.org

Investigation of Deuterium Transfer and Exchange Mechanisms in Catalytic Cycles

This compound is invaluable for studying deuterium transfer and exchange processes that occur during catalytic reactions. These studies help to identify the source of hydrogen atoms and the reversibility of certain reaction steps.

In the catalytic transfer hydrogenation (CTH) of furfural to 2-methylfuran using a hydrogen donor like 2-propanol, isotopic labeling has revealed intricate details of the hydrogen transfer mechanism. acs.org When perdeuterated 2-propanol (2-propanol-d8) is used, deuterium is incorporated into the product, 2-methylfuran. acs.org The observation of MF with mass shifts of +1 and +2 amu indicates that C-OH bond cleavage can occur via activation of the furan ring. acs.org

Furthermore, experiments with furfural-d3 (deuterated on the ring carbons) and unlabeled 2-propanol have provided additional evidence for ring activation. amazonaws.com The formation of 2-methylfuran with only two deuterium atoms suggests the loss of one deuterium from the ring during the reaction, consistent with a ring-activated hydrogenolysis pathway. amazonaws.com

Mechanism of Formation from Biomass Precursors through Isotopic Tracing

Furfural is primarily derived from the acid-catalyzed dehydration of pentose (B10789219) sugars, such as xylose, which are abundant in lignocellulosic biomass. rsc.orgnih.gov Isotopic tracing with labeled precursors can elucidate the mechanism of furfural formation. The process involves two main stages: the hydrolysis of hemicellulose to pentoses and the subsequent dehydration of these sugars to furfural. rsc.org While direct studies using this compound in this context are less common, the principles of isotopic labeling are fundamental to understanding the conversion of biomass to furfural.

Kinetic Isotope Effect (KIE) Studies to Determine Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction by comparing the reaction rates of isotopically substituted and unsubstituted reactants.

Analysis of Primary and Secondary KIEs in Furfural Reactions

Both primary and secondary KIEs have been utilized to probe the mechanisms of furfural reactions. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from changes in the vibrational environment of the isotope between the reactant and the transition state.

In the oxidation of furfural to 2-furoic acid using benzimidazolium dichromate, a large primary KIE (kH/kD = 6.23) was observed when using deuterated furfural. maxapress.com This strongly suggests that the cleavage of the C-H bond of the aldehyde group is the rate-limiting step of the reaction. maxapress.com

A study on the electrochemical hydrogenation of furfural to furfuryl alcohol reported a secondary inverse kinetic isotope effect (KIE = 0.66 ± 0.06). researchgate.net This inverse KIE was interpreted as evidence for a protonation-first pathway, where the carbonyl group is protonated before electron transfer, which helps to suppress unwanted side reactions. researchgate.net

Theoretical studies can also predict KIEs for different proposed mechanisms, and comparing these with experimental values can help to validate or refute a particular reaction pathway. nih.govmdpi.com

Correlation of KIE Data with Transition State Structures

The use of isotopically labeled molecules is a powerful tool for probing the transition state of a chemical reaction. The Kinetic Isotope Effect (KIE), which is the ratio of the reaction rate of a molecule with a lighter isotope to that with a heavier isotope (kH/kD), provides crucial information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.

In the context of furfural chemistry, studies have utilized deuterated analogues to understand reaction pathways. For instance, in the hydrodeoxygenation of furfural, a significant KIE is observed, indicating that the cleavage of a C-H bond is rate-limiting in both the hydrogenation and hydrogenolysis steps. acs.org Specifically, research on the conversion of furfural to 2-methylfuran using a bifunctional Ru/RuOx/C catalyst has demonstrated the importance of bifunctional metal and Lewis acid catalysis. acs.org Isotopic labeling studies, including those with furfural-d3 where deuterium is bonded to the three carbon atoms of the furan ring, have been instrumental in revealing these mechanisms. acs.orgacs.org

While direct KIE data exclusively for this compound is not extensively documented in dedicated studies, the principles can be inferred from related research. A KIE value greater than 1 (a "normal" KIE) for reactions involving this compound would suggest that the C-D bonds on the furan ring are being broken or significantly altered in the transition state. The magnitude of this KIE can offer further clues; a large primary KIE (typically 2-7) strongly suggests that a C-D bond at one of the 3, 4, or 5 positions is broken during the rate-determining step. A smaller, secondary KIE might indicate that the hybridization of the carbon atoms at these positions changes during the transition state.

For example, in the ring activation pathway for the hydrogenolysis of furfuryl alcohol (derived from furfural), a surface-adsorbed deuterium atom adds to the C3 position of the furan ring, leading to a loss of aromaticity and facilitating the cleavage of the C-OH bond. acs.org The subsequent abstraction of a hydrogen or deuterium from the C3 position would be sensitive to isotopic substitution, and a KIE would be expected.

Table 1: Illustrative Kinetic Isotope Effect Data in Furfural Hydrogenation (Note: This table is based on data for related deuterated furfural systems due to the scarcity of specific data for this compound)

| Reaction Step | Reactant System | kH/kD | Implication for Transition State | Reference |

| Furfural Hydrogenation | Furfural + 2-propanol-d0/d8 | 1.7 | C-H bond breaking is rate-limiting | acs.org |

| Furfuryl Alcohol Hydrogenolysis | Furfuryl Alcohol + 2-propanol-d0/d8 | 1.3 | C-H bond breaking is involved in the rate-limiting step | acs.org |

Integration of Computational Chemistry Approaches (e.g., Density Functional Theory) with Experimental Isotopic Labeling Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a critical partner to experimental isotopic labeling studies. DFT calculations can model the potential energy surface of a reaction, allowing for the theoretical prediction of transition state geometries, activation energies, and vibrational frequencies. acs.org These theoretical values can then be used to calculate predicted KIEs, which can be compared with experimental results to validate or refute a proposed mechanism.

Studies on furfural conversion have employed DFT to investigate various reaction pathways, such as hydrogenation, decarbonylation, and hydrodeoxygenation on different catalyst surfaces. acs.org For example, DFT calculations have been used to determine the adsorption energies of furfural and its derivatives on catalyst surfaces, which helps in understanding catalyst selectivity. acs.org

The synergy between DFT and experimental work is particularly powerful. For instance, an experimental study using furfural-d3 (with deuterium on the ring carbons) provided evidence for a ring activation mechanism. acs.orgacs.org Complementary DFT calculations could model the proposed six-membered ring transition state and calculate the expected KIE for this pathway. A strong correlation between the experimental and calculated KIE would provide compelling evidence for the proposed transition state structure.

Furthermore, DFT can explore reaction pathways that are difficult to study experimentally. In the context of this compound, DFT could be used to:

Calculate the zero-point energies (ZPE) of the C-H and C-D bonds in the reactant and the transition state. The difference in ZPE between the isotopologues is a primary contributor to the KIE.

Model the transition states for various proposed mechanisms (e.g., ring opening, substitution) and determine which pathway is energetically favored.

Predict the vibrational frequencies of the bonds in the transition state, which are essential for a full theoretical KIE calculation.

Research on related furan systems has shown that deuteration can subtly alter the dynamics and conformation of the furan ring itself, a factor that can be precisely investigated through ab initio molecular dynamic simulations. mdpi.com Such computational insights are invaluable for interpreting experimental KIE data accurately.

Applications of Furfural 3,4,5 D3 in Biochemical Pathway Elucidation

Tracing Carbon and Hydrogen Flux in in vitro Enzymatic and Microbial Systems

The use of stable isotope tracers is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of reactions within a metabolic network. rsc.org While 13C is a common tracer for carbon backbones, deuterium (B1214612) (2H) provides a unique window into hydrogen flow and specific reaction pathways. nih.govnih.gov Furfural-3,4,5-D3 serves as an ideal substrate for these studies, particularly in microbial systems engineered to process lignocellulosic biomass, where furfural (B47365) is a common inhibitor. science.gov

When a microorganism is fed this compound, the deuterium atoms act as a label. As the compound is metabolized, this label is incorporated into downstream products. By using mass spectrometry to detect the mass shift imparted by the deuterium atoms, researchers can trace the path of the original atoms through the metabolic network. nih.gov This approach, sometimes referred to as D-fluxomics, can reveal which pathways are active, quantify the flow of metabolites, and identify metabolic bottlenecks. unimib.it For instance, if this compound is converted to furfuryl alcohol, the resulting alcohol will be heavier than its unlabeled counterpart, confirming the activity of the reductase enzyme responsible for this conversion. This method is invaluable for understanding how microbes detoxify furfural and for engineering more robust strains for biofuel production. unimib.it

Table 1: Hypothetical Tracing of Deuterium from this compound in a Microbial System

| Input Substrate | Metabolic Step | Key Enzyme (Example) | Resulting Metabolite | Deuterium Labeling Pattern | Information Gained |

|---|---|---|---|---|---|

| This compound | Reduction | Aldehyde Reductase | Furfuryl alcohol-d3 | Deuterium retained on the furan (B31954) ring | Confirms the direct reduction of the aldehyde group without ring cleavage. |

| This compound | Oxidation | Aldehyde Dehydrogenase | 2-Furoic acid-d3 | Deuterium retained on the furan ring | Confirms the oxidation pathway is active. |

| 2-Furoic acid-d3 | Ring Opening & Metabolism | Furoyl-CoA Synthetase, etc. | 2-Oxoglutarate | Potential loss or transfer of deuterium depending on the mechanism | Elucidates the steps involved in incorporating furan carbon into the central metabolism. |

Investigation of Enzymatic Transformations and Biochemical Kinetics of Furanic Compounds

Understanding the precise mechanism of an enzyme-catalyzed reaction is fundamental to biochemistry. The kinetic isotope effect (KIE) is a powerful tool for this purpose, measuring the change in the rate of a reaction when a light isotope in a reactant is replaced by a heavy one. wikipedia.org By comparing the rate of enzymatic conversion of natural furfural with that of this compound, researchers can determine if a bond to one of the labeled positions is broken in the rate-determining step of the reaction. nih.gov

A primary KIE (where the rate is significantly slower for the deuterated compound) suggests that the C-H bond at the labeled position is being cleaved during the slowest step of the reaction. nih.gov Conversely, the absence of a KIE may indicate that C-H bond breaking is not rate-limiting. This technique has been applied to study the electrochemical reduction of furfural, where KIE values helped demonstrate that the reaction proceeds via a proton-coupled electron transfer (PCET) mechanism. rsc.org In the context of enzymatic studies, this allows for the detailed mapping of transition states and the validation of proposed catalytic mechanisms for enzymes like aldehyde reductases or oxidases that act on furfural. asm.org

Table 2: Application of KIE using this compound in Mechanistic Studies

| Enzyme/Process | Observed KIE (kH/kD) | Interpretation | Mechanistic Insight |

|---|---|---|---|

| Aldehyde Reductase | > 1 (Primary KIE) | The C-H bond on the aldehyde group is broken in the rate-determining step. | Supports a mechanism involving direct hydride transfer from a cofactor (e.g., NADPH) to the aldehyde carbon. |

| Furfural Decarbonylase | ~ 1 (No KIE) | Cleavage of the C-H bond is not the rate-limiting step. | The rate may be limited by substrate binding, product release, or another conformational change in the enzyme. |

| Electrocatalytic Hydrogenation | 2.4–4.1 | Indicates the involvement of a proton in the rate-determining step. rsc.org | Supports a proton-coupled electron transfer (PCET) mechanism over a simple hydrogen atom transfer (HAT). rsc.org |

Elucidation of Microbial Degradation Pathways of Furfural and its Derivatives

Many microorganisms have evolved pathways to degrade toxic furanic compounds like furfural, which are often generated during the industrial processing of biomass. ethz.ch Elucidating these pathways is critical for bioremediation and for improving industrial fermentation processes. Isotopic labeling with this compound is a definitive method for identifying the sequence of metabolic intermediates. researchgate.net

When microorganisms are grown in the presence of this compound, the organism's metabolic enzymes process the labeled compound. By taking samples over time and analyzing them with mass spectrometry, researchers can identify new compounds that carry the deuterium label. These labeled molecules are confirmed intermediates or products of the degradation pathway. Studies have shown that a common aerobic pathway involves the oxidation of furfural to 2-furoic acid, which is then activated to 2-furoyl-CoA before the furan ring is opened and the carbon skeleton enters central metabolism, often as 2-oxoglutarate. ethz.ch Another common detoxification strategy is the reduction of furfural to the less toxic furfuryl alcohol. science.gov Using this compound allows scientists to unequivocally trace these transformations and discover novel biochemical reactions.

Table 3: Known Microbial Degradation Pathways of Furfural

| Microorganism | Pathway Type | Initial Step | Key Intermediates | Final Product (Enters Central Metabolism) |

|---|---|---|---|---|

| Pseudomonas putida Fu1 | Aerobic Degradation | Oxidation | 2-Furoic acid, 2-Furoyl-CoA ethz.ch | 2-Oxoglutarate ethz.ch |

| Cupriavidus basilensis HMF14 | Aerobic Degradation | Oxidation | 2-Furoic acid science.gov | 2-Oxoglutarate |

| Saccharomyces cerevisiae | Detoxification/Reduction | Reduction | Furfuryl alcohol nih.gov | Not further metabolized by this pathway |

| Amorphotheca resinae ZN1 | Detoxification & Degradation | Reduction then Oxidation | Furfuryl alcohol, 2-Furoic acid science.gov | Enters TCA cycle science.gov |

Use in Systems Biology for Metabolomic Profiling (Non-Human Contexts)

Systems biology seeks to understand the complex interactions between all components of a biological system, integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govuniv-tours.fr Metabolomics, the large-scale study of small molecules (metabolites), provides a direct functional readout of cellular activity. However, obtaining accurate and reliable quantitative data from complex biological samples (e.g., microbial fermentation broth or environmental samples) is a significant analytical challenge due to factors like matrix-induced ion suppression and instrument drift. nih.govresearchgate.net

Stable isotope-labeled internal standards are the gold standard for correcting this variability. researchgate.net this compound is ideally suited for this role in studies involving furfural. A known amount of the deuterated standard is added to every sample before analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Because this compound is chemically identical to natural furfural, it behaves the same way during sample extraction and analysis. However, it is easily distinguished by its higher mass in the mass spectrometer. By comparing the signal of the endogenous furfural to the signal of the known amount of internal standard, researchers can calculate the precise concentration of furfural in the sample, free from analytical artifacts. nih.gov This accurate quantification is essential for building robust mathematical models in systems biology, allowing scientists to correlate changes in furfural concentration with specific genetic or proteomic responses in non-human organisms.

Table 4: Role of this compound as an Internal Standard in Metabolomics

| Analytical Challenge | How the Internal Standard Corrects It | Outcome |

|---|---|---|

| Matrix Effects (Ion Suppression/Enhancement) | The standard and the analyte are affected equally by interfering compounds in the sample matrix. The ratio of their signals remains constant. nih.gov | Accurate quantification despite sample complexity. |

| Extraction Efficiency Variation | Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. | Correction for inconsistent sample recovery. |

| Instrumental Drift | Changes in instrument sensitivity over an analytical run affect both the analyte and the standard, preserving their ratio. | Improved precision and reproducibility across a batch of samples. |

| Analyte Identification | The standard provides a benchmark retention time and mass-to-charge ratio to confidently identify the target analyte. | Increased confidence in metabolite identification. |

Environmental Tracing and Fate Studies of Deuterated Furanics

Methodologies for Tracing Furfural-3,4,5-D3 and its Degradation Products in Environmental Matrices

Tracing this compound and its subsequent breakdown products in environmental samples relies on advanced analytical techniques that can differentiate between the labeled compound and its naturally abundant form. The primary methodology employed is isotope dilution mass spectrometry, which is noted for its high precision and accuracy. nih.gov This approach is commonly paired with chromatographic separation methods.

The general workflow involves several key steps:

Sample Spiking: A known quantity of this compound is introduced into an environmental sample (e.g., water, soil extract). This is known as using an internal standard. eurofins.com

Extraction: The analytes, including the deuterated standard and any non-labeled furfural (B47365) present, are extracted from the sample matrix. Common techniques include solid-phase extraction (SPE) for aqueous samples or solvent extraction for soils. eurofins.comusgs.gov For volatile compounds like furfural, headspace solid-phase microextraction (HS-SPME) is also a highly effective and sensitive method. sciopen.com

Separation and Detection: The extracted compounds are then separated using gas chromatography (GC) or liquid chromatography (LC). mdpi.com The separated components are introduced into a mass spectrometer (MS), which acts as the detector. The MS can distinguish between this compound and native furfural based on their difference in mass-to-charge ratio (m/z). cdc.gov

Quantification: By comparing the signal intensity of the known amount of the deuterated internal standard to the signal of the native analyte, precise quantification is possible. This isotope dilution approach corrects for losses during sample preparation and analysis, providing highly reliable data. nih.goveurofins.com

These methods allow for the detection of trace amounts of the compound and its degradation products, making it possible to build a comprehensive picture of its environmental journey. nih.gov

Table 1: Analytical Methodologies for Furanic Compound Detection

| Technique | Sample Preparation | Detection Principle | Key Advantages |

| GC-MS | Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction | Separates compounds by boiling point, detects by mass-to-charge ratio. | High sensitivity for volatile compounds, excellent for identifying unknown degradation products. sciopen.comcdc.gov |

| LC-MS/MS | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction | Separates compounds by polarity, detects by mass fragmentation patterns. | Suitable for a wide range of compounds, including less volatile degradation products; high specificity. eurofins.commdpi.com |

| Isotope Dilution | Addition of a known amount of a deuterated standard (e.g., this compound) to the sample. | Quantification based on the ratio of the native analyte to the labeled standard. | High accuracy and precision, corrects for matrix effects and analyte loss during processing. nih.govtandfonline.com |

Investigation of Environmental Degradation Pathways and Transformation Products

Once released into the environment, this compound is expected to follow the same degradation pathways as unlabeled furfural. These pathways involve a series of oxidation and reduction reactions that transform the initial molecule into various intermediate and final products. The deuterium (B1214612) atoms on the furan (B31954) ring remain in place during the initial transformation steps, allowing these deuterated products to be traced.

The primary transformation pathways for furfural include:

Reduction to Furfuryl Alcohol: The aldehyde group of furfural can be reduced to an alcohol, forming furfuryl alcohol. In the case of the labeled compound, this would result in Furfuryl-3,4,5-D3 alcohol. This is a common transformation under both biotic and abiotic conditions. repec.orgscielo.org.co

Oxidation to Furoic Acid: Conversely, the aldehyde group can be oxidized to a carboxylic acid, yielding furoic acid (or Furoic-3,4,5-D3 acid). scielo.org.couniversiteitleiden.nl This is a key step in many aerobic biodegradation pathways. universiteitleiden.nl

Ring Opening and Further Degradation: Following the initial transformations, the furan ring can be opened. A key intermediate in aerobic bacterial pathways is 2-oxoglutarate, which can then enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. mdpi.comethz.ch Abiotic processes can also lead to ring-opening, forming products such as formic acid. jku.at

Table 2: Major Transformation Products of Furfural in the Environment

| Parent Compound | Transformation Process | Key Product | Environmental Significance |

| Furfural | Reduction | Furfuryl Alcohol | A common intermediate in both biotic and abiotic pathways. repec.org |

| Furfural | Oxidation | 2-Furoic Acid | A key intermediate in aerobic biodegradation, often degraded rapidly. universiteitleiden.nl |

| 2-Furoic Acid | Aerobic Biodegradation | 2-Oxoglutarate | An intermediate that enters central microbial metabolism (TCA cycle). ethz.ch |

| Furfural | Acid-Catalyzed Degradation | Formic Acid, Humins | Products of abiotic degradation, particularly under acidic conditions. jku.at |

Assessment of Biotic and Abiotic Transformation Mechanisms in Aquatic and Soil Systems

The degradation of this compound in the environment is driven by both living organisms (biotic) and non-biological chemical and physical processes (abiotic).

Biotic Transformation: In soil and aquatic systems, microbial degradation is a primary mechanism for the breakdown of furanic compounds. researchgate.net A variety of bacteria, particularly from the genera Pseudomonas and Cupriavidus, are known to utilize furfural as a source of carbon and energy. asm.orgresearchgate.net These microorganisms possess specific enzymatic pathways to metabolize the compound. For instance, Cupriavidus basilensis HMF14 and Pseudomonas putida have well-characterized gene clusters (hmf genes) that encode the enzymes for furfural oxidation to 2-furoic acid and subsequent metabolism. universiteitleiden.nlmdpi.com Studies comparing biotic and abiotic effects have shown that microbial action significantly enhances the degradation rate of furfural compared to sterile controls. srce.hr In one study, a bacterial consortium achieved nearly 100% removal of high concentrations of furfural within 72 hours, whereas the abiotic degradation was only 28%. srce.hr

Abiotic Transformation: Abiotic degradation mechanisms also contribute to the transformation of furfural in the environment, although often at a slower rate than biotic processes. srce.hr Key abiotic mechanisms include:

Photodegradation: In sunlit surface waters, furfural can be degraded by photochemical reactions. sdewes.org This process can be direct, through the absorption of sunlight by the furfural molecule itself, or indirect, mediated by photochemically produced reactive species like singlet oxygen. nih.govacs.org The presence of semiconductor materials like TiO₂ can act as a photocatalyst, accelerating degradation. rsc.org

Hydrolysis: While furfural lacks functional groups that readily hydrolyze under neutral environmental conditions, acid-catalyzed hydrolysis can occur, leading to the breakdown of the molecule. nih.govmdpi.com This is more relevant in specific industrial waste streams or acidic soil conditions.

Autoxidation: Furfural has a tendency to darken and degrade when exposed to air and light, a process involving autoxidation. srce.hrsdewes.org

Future Directions and Emerging Research Frontiers for Furfural 3,4,5 D3 Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of isotopically labeled compounds, including Furfural-3,4,5-D3, has traditionally faced challenges related to cost, harsh reaction conditions, and low atom economy. researchgate.net Conventional methods often rely on expensive deuterated reagents and transition metal catalysts, which can result in significant waste and potential product contamination. researchgate.net Future research is intensely focused on developing greener, more efficient synthetic methodologies.

A primary method for producing this compound involves the catalytic deuteration of furfural (B47365), where hydrogen atoms on the furan (B31954) ring are substituted with deuterium (B1214612). This process typically uses catalysts like palladium or platinum on a carbon support. However, the frontier lies in optimizing these processes and discovering entirely new routes. A promising area of research is the development of single electron transfer (SET) reductive deuteration reactions. Recent studies have demonstrated a highly efficient method for synthesizing deuterated alcohols from acyl chlorides using cost-effective sodium dispersion and EtOD-d1 as the electron and deuterium donors, respectively. organic-chemistry.orgacs.orgacs.orgnih.gov This approach has achieved a deuterium atom economy of up to 49%, a significant improvement over traditional methods that can have an atom economy of less than 4%. acs.org Adapting such SET principles to the synthesis of deuterated aldehydes like this compound could dramatically reduce costs and improve sustainability.

Another avenue involves optimizing existing protocols, such as the Vilsmeier formylation. A recently developed protocol for synthesizing furan-2-carbaldehyde-d using DMF-d7 achieved a quantitative yield, highlighting the potential for high-efficiency, high-purity production on a gram scale. mdpi.com Furthermore, continuous flow processes are being explored to enhance efficiency, selectivity, and safety in deuteration reactions, offering better control over reaction parameters and reducing catalyst deactivation compared to batch processes. chemrxiv.org

| Synthetic Strategy | Key Features | Potential for this compound | Sustainability/Atom Economy Benefit | References |

|---|---|---|---|---|

| Single Electron Transfer (SET) Reductive Deuteration | Uses cost-effective reagents like sodium dispersion and EtOD-d1. | Adaptable for aldehyde synthesis from corresponding acid chlorides. | High deuterium atom economy (up to 49% reported for alcohols); avoids expensive catalysts. | organic-chemistry.org, acs.org, nih.gov |

| Optimized Vilsmeier Formylation | Uses DMF-d7 as the deuterium source to formylate furan. | Direct synthesis route to deuterated furfural. | Reported quantitative yields (>99%), maximizing reagent use. | mdpi.com |

| Continuous Flow H/D Exchange | Employs fixed-bed reactors with catalysts like Raney nickel for continuous processing. | Applicable for large-scale, consistent production. | Improved efficiency, better heat management, and reduced catalyst deactivation. | , chemrxiv.org |

Integration with Advanced hyphenated Analytical Techniques for Multi-Omics Research

In the era of systems biology, multi-omics approaches—spanning genomics, proteomics, and metabolomics—are crucial for unraveling complex biological processes. This compound is already utilized as an internal standard for quantitative analysis in metabolomics and food chemistry using gas chromatography-mass spectrometry (GC-MS). The future, however, lies in its integration with more advanced, multi-dimensional analytical platforms to enhance the depth and accuracy of multi-omics research.

Hyphenated techniques, which couple two or more analytical methods, are at the forefront of this evolution. The coupling of liquid chromatography (LC) or GC with mass spectrometry (MS) is standard, but the integration of ion mobility spectrometry (IMS) is creating powerful new possibilities (e.g., GC-IMS-MS, LC-IMS-MS). mdpi.com IMS provides an additional dimension of separation based on the size, shape, and charge of an ion (its collision cross-section), allowing for the separation of isobaric and isomeric compounds that are indistinguishable by MS alone. mdpi.com Integrating this compound as an internal standard in these advanced workflows can significantly improve the accuracy and confidence of metabolite quantification in highly complex matrices like biological fluids or food extracts. mdpi-res.comunito.it

Furthermore, specialized isotopic labeling techniques in proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), provide precise relative quantification of proteins. metwarebio.comacs.org While this compound is not directly used in SILAC, its role as a tracer in metabolic studies that are complementary to proteomics is expanding. metwarebio.com For instance, in studies tracing the metabolic fate of biomass-derived inhibitors like furfural in microbial cell factories, this compound allows for precise tracking of its conversion into various intermediates, providing crucial data for metabolic flux analysis that can be correlated with proteomic and genomic data.

| Hyphenated Technique | Principle | Role of this compound | Advantage in Multi-Omics | References |

|---|---|---|---|---|

| GC-IMS-MS / LC-IMS-MS | Combines chromatography, ion mobility, and mass spectrometry for multi-dimensional separation. | Internal standard for quantification and compound identification. | Enhanced selectivity and peak capacity; separation of isomers; increased confidence in metabolite identification. | mdpi.com, nih.gov |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Internal standard for targeted and untargeted metabolomics. | High sensitivity and specificity for quantifying low-abundance metabolites in complex samples. | ontosight.ai, acs.org |

| CE-MS | Capillary electrophoresis coupled to mass spectrometry. | Internal standard for analysis of charged metabolites. | High separation efficiency, minimal sample consumption; suitable for analyzing polar and charged compounds. | nih.gov |

Exploration of New Catalytic Systems for Sustainable Biomass Conversion Utilizing Isotopic Probes

Furfural is a key platform chemical derived from the dehydration of C5 sugars (e.g., xylose) found in lignocellulosic biomass. frontiersin.orgtaylorfrancis.comnih.gov The development of efficient and selective catalysts for this conversion is a major goal in creating a sustainable bio-refinery. lidsen.com Understanding the reaction mechanisms on the surface of these catalysts is critical for their rational design and optimization. Isotopic probes like this compound and deuterated reactants are indispensable tools for elucidating these complex pathways. spectroinlets.comwikipedia.orgscielo.br

Research has shown that isotopic labeling can differentiate between proposed reaction mechanisms. For example, studies using deuterated xylose helped confirm a hydride-shift mechanism during its conversion to furfural. nih.govraineslab.com Similarly, kinetic isotope effect studies using deuterated reactants in the hydrodeoxygenation of furfural over Ru/RuOx/C catalysts helped confirm a two-step mechanism involving the initial hydrogenation to furfuryl alcohol. scielo.br

Future research will focus on applying these isotopic labeling strategies to novel catalytic systems. This includes:

Single-Atom Alloy (SAA) Catalysts: Recent work on Ru1CoNP/HAP surface single-atom alloy catalysts has shown remarkable activity for converting furfural into valuable N-heterocycles like piperidine (B6355638). nih.gov Using this compound as a starting material in such systems could precisely track the fate of the furan ring during the complex cascade of amination, hydrogenation, and ring rearrangement.

Catalysis in Green Solvents: Deep eutectic solvents (DES) are emerging as effective and environmentally benign media for biomass conversion. frontiersin.org Investigating the conversion of xylose to furfural in deuterated DES or using D₂O as a co-solvent can provide insights into the role of the solvent and catalyst in the dehydration mechanism. researchgate.net

Bimetallic and Metal-Support Interactions: The selectivity of furfural hydrogenation is highly dependent on the metal catalyst (e.g., Pt, Pd, Cu) and the support material. researchgate.netacs.orgacs.orgwhiterose.ac.uk Co-feeding this compound with hydrogen over different bimetallic catalysts (e.g., Pd-Cu) or on various oxide supports can help unravel the distinct roles of each metal and the support interface in promoting either C=O hydrogenation (to furfuryl alcohol) or ring hydrogenation.

By using this compound, researchers can trace reaction pathways, identify rate-determining steps, and understand catalyst deactivation mechanisms, thereby accelerating the development of next-generation catalysts for a sustainable chemical industry. acs.org

Expansion into Novel Isotopic Labeling Applications in Materials Science and Organic Synthesis

Beyond its role in analytical chemistry and catalysis, this compound holds significant potential as a building block for advanced materials and as a tool in complex organic synthesis. The replacement of hydrogen with deuterium can subtly alter the physical and chemical properties of a molecule, an effect known as the kinetic isotope effect, which can be leveraged for novel applications. acs.orgalfa-chemistry.com

In Materials Science: The demand for advanced polymers and materials with tailored properties is growing. Deuterated compounds are known to exhibit enhanced thermal and oxidative stability. alfa-chemistry.com Furthermore, strategic deuteration can improve the performance of organic electronic materials. Research has shown that deuteration can enhance the efficiency and lifetime of organic light-emitting diodes (OLEDs). acs.org Future applications could involve using this compound as a monomer or precursor for:

Deuterated Polymers: Polymerizing this compound or its derivatives could lead to novel furan-based plastics or resins with superior stability and longevity.

Advanced Functional Materials: Incorporating the deuterated furan moiety into larger molecular structures could be a strategy to fine-tune the optoelectronic properties of organic semiconductors or fluorophores. acs.org